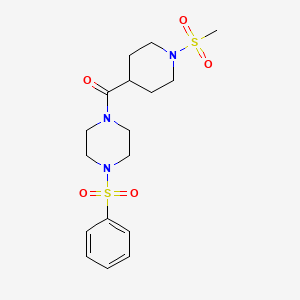![molecular formula C26H28N2O4S B5004387 N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B5004387.png)
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining a morpholine ring, a tetrahydronaphthobenzofuran core, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydronaphthobenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Group: This is achieved through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the tetrahydronaphthobenzofuran core.
Reduction: Reduction reactions can occur at the benzenesulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-b
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide shares structural similarities with other compounds containing morpholine rings, tetrahydronaphthobenzofuran cores, or benzenesulfonamide groups.
- Cetylpyridinium chloride and domiphen bromide are structurally similar compounds that have been studied for their potential to enhance the activity of other drugs .
Uniqueness
The uniqueness of N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c29-33(30,19-8-2-1-3-9-19)27-24-18-22-23-12-6-7-13-26(23,28-14-16-31-17-15-28)32-25(22)21-11-5-4-10-20(21)24/h1-5,8-11,18,23,27H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXQNRSNZOBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-acetyl-4-(furan-2-yl)-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5004307.png)

![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B5004331.png)
![METHYL 2-{[4-CYANO-1-(PIPERIDIN-1-YL)-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL]SULFANYL}ACETATE](/img/structure/B5004337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5004345.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5004354.png)
![2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5004360.png)
![(1R,2R)-1-[(3-chlorophenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5004366.png)
![2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine](/img/structure/B5004368.png)
![1-(3,4-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5004394.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)
![1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE](/img/structure/B5004416.png)
